![molecular formula C8H6Cl2O2 B13686692 4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)
4-(Dichloromethyl)benzo[d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dichloromethyl)benzo[d][1,3]dioxole is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzo[d][1,3]dioxole, which is a heterocyclic compound containing a methylenedioxy functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)benzo[d][1,3]dioxole typically involves the chlorination of 4-(Chloromethyl)benzo[d][1,3]dioxole. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction proceeds as follows:
Starting Material: 4-(Chloromethyl)benzo[d][1,3]dioxole
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(Dichloromethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the dichloromethyl group can yield methyl or methylene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl or methylene derivatives.
科学研究应用
4-(Dichloromethyl)benzo[d][1,3]dioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Dichloromethyl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . For example, derivatives of benzo[d][1,3]dioxole have been shown to interact with auxin receptors in plants, promoting root growth .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the dichloromethyl group.
4-(Chloromethyl)benzo[d][1,3]dioxole: A precursor in the synthesis of 4-(Dichloromethyl)benzo[d][1,3]dioxole.
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: A derivative used in the synthesis of metal-organic frameworks.
Uniqueness
This compound is unique due to its dichloromethyl functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C8H6Cl2O2 |
|---|---|
分子量 |
205.03 g/mol |
IUPAC 名称 |
4-(dichloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H6Cl2O2/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3,8H,4H2 |
InChI 键 |
WEVGNRCLRGYZIB-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=CC=CC(=C2O1)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13686610.png)
![(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13686615.png)
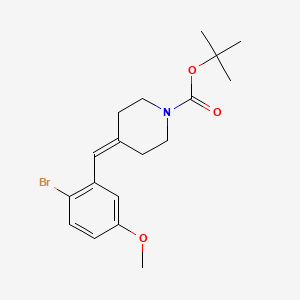
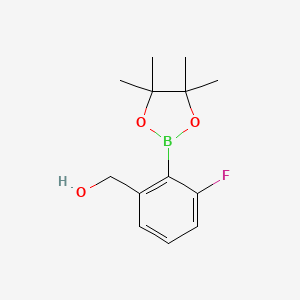
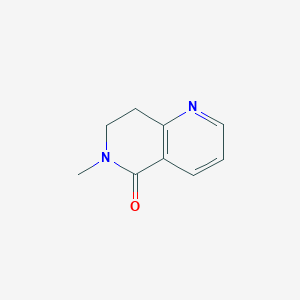
![(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)
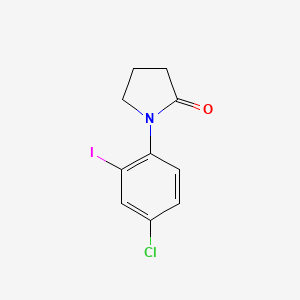
![6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13686671.png)

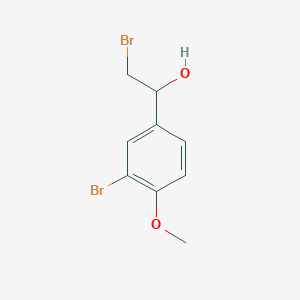
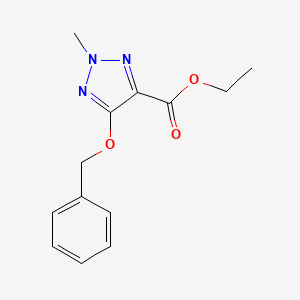
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)
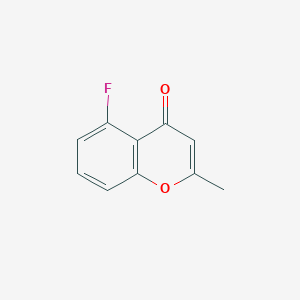
![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)
